![molecular formula C14H13NO5S4 B2854186 N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE CAS No. 877816-96-1](/img/structure/B2854186.png)
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound characterized by the presence of furan, thiophene, and sulfonamide functional groups
Preparation Methods
The synthesis of N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan and thiophene intermediates: These intermediates are synthesized through standard organic reactions such as Friedel-Crafts acylation or Vilsmeier-Haack reaction.
Sulfonylation: The intermediates undergo sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as pyridine.
Coupling Reaction: The sulfonylated intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Chemical Reactions Analysis
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonyl group.
Scientific Research Applications
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE can be compared with similar compounds such as:
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide: This compound has a phenyl group instead of a thienyl group, which affects its chemical properties and applications.
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide:
This compound stands out due to its unique combination of furan, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S4/c16-23(17,13-5-2-8-21-13)12(11-4-1-7-20-11)10-15-24(18,19)14-6-3-9-22-14/h1-9,12,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPHQPAMQUEPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
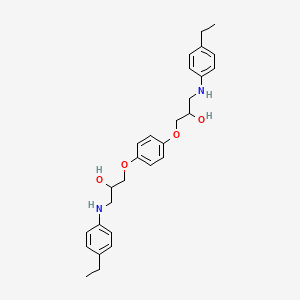
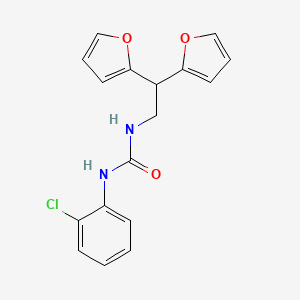
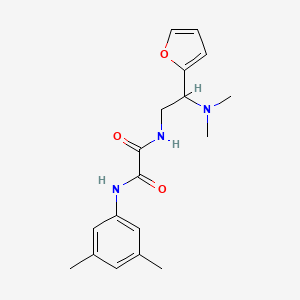
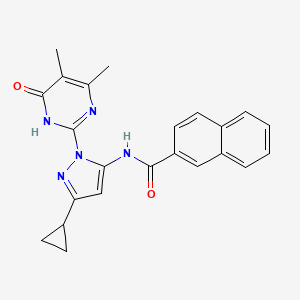
![ethyl 7-cyclohexyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2854109.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide](/img/structure/B2854110.png)

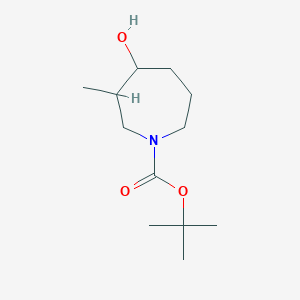
![2-(1H-indol-1-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one](/img/structure/B2854117.png)
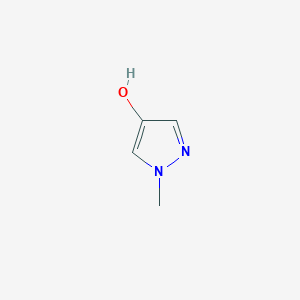
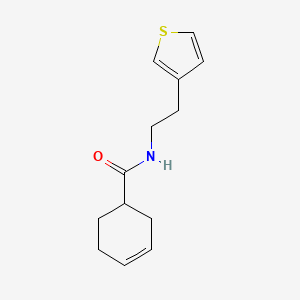
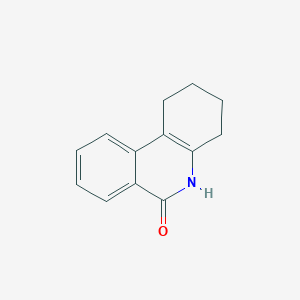
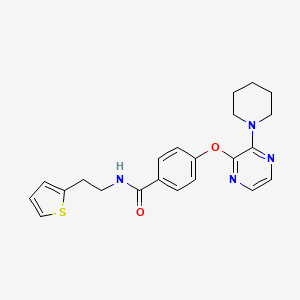
![1-(1,3-Benzodioxol-5-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2854125.png)
